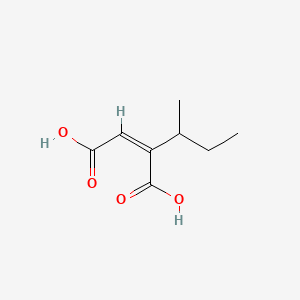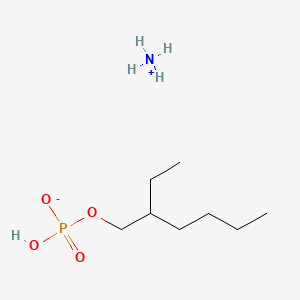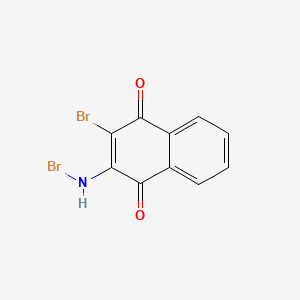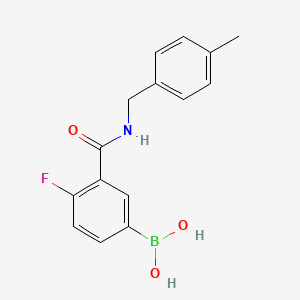
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3. This compound is known for its unique structure, which includes a boronic acid group, a fluoro substituent, and a 4-methylbenzylcarbamoyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions for this synthesis include the use of a palladium catalyst, a base, and an appropriate solvent. The starting materials for this reaction are usually 4-fluoro-3-iodobenzene and 4-methylbenzylcarbamate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boronic acids.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and carbamoyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid include:
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: This compound lacks the 4-methylbenzyl group, making it less bulky and potentially less selective in certain reactions.
4-Fluoro-3-(4-methylphenyl)benzeneboronic acid: This compound lacks the carbamoyl group, which may affect its reactivity and stability.
3-(4-Methylbenzylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro substituent, which can influence its electronic properties and reactivity .
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and selectivity in various applications.
Propriétés
Formule moléculaire |
C15H15BFNO3 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
[4-fluoro-3-[(4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16(20)21)6-7-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19) |
Clé InChI |
QURBZBLCMGKACL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



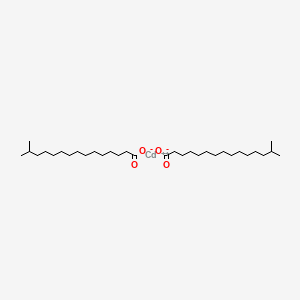
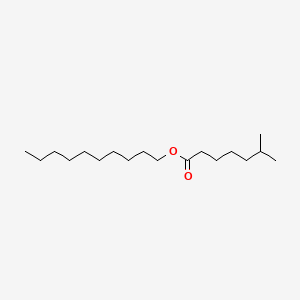

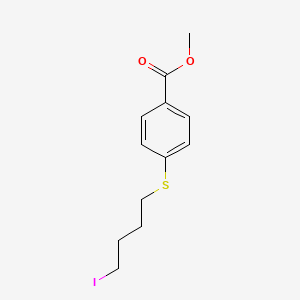
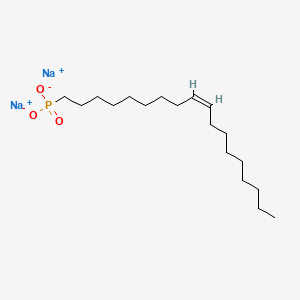


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
